molecular formula C19H20ClN3O B2976275 N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride CAS No. 2361635-80-3

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride

Cat. No.: B2976275
CAS No.: 2361635-80-3
M. Wt: 341.84
InChI Key: GRRYJUXRTQCGJR-UHFFFAOYSA-N
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Description

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride is a hydrazide derivative featuring a quinoline core substituted with a methyl group at position 2 and a phenylpropanehydrazide moiety. This compound is structurally characterized by:

  • A 3-phenylpropanehydrazide chain, contributing to hydrogen-bonding and chelation capabilities.
  • A hydrochloride salt, enhancing solubility for pharmacological applications.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.ClH/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15;/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYJUXRTQCGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride typically involves the reaction of 2-methylquinoline with phenylhydrazine in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting hydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride Quinoline + hydrazide 2-methylquinoline, 3-phenylpropanehydrazide Enhanced solubility (HCl salt), potential kinase inhibition -
DPPH (N'-(3,5-Dichloropyridin-4-yl)-3-phenylpropanehydrazide) Pyridine + hydrazide 3,5-dichloropyridine Used as a radical scavenger; no P2x7 receptor antagonism observed
MT-29 (N'-(3-Chloro-2-hydroxybenzylidene)-3-(1H-indol-3-yl)-3-phenylpropanehydrazide) Indole + hydrazide 3-chloro-2-hydroxybenzylidene, indole Cytotoxicity modulation; solid-state stability
PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Quinoline + urea 5-chloro-2-methoxyphenyl IGF-1R inhibitor; antitumor activity
Key Observations:
  • Quinoline vs. Pyridine/Indole Cores: Quinoline derivatives (e.g., PQ401) often exhibit superior kinase inhibition compared to pyridine or indole-based analogs due to enhanced planar aromaticity and binding affinity .
  • Hydrazide vs. Urea Linkers : Hydrazides (e.g., DPPH, MT-29) demonstrate radical scavenging or cytotoxicity modulation, while urea-linked compounds (e.g., PQ401) are more potent in targeting receptors like IGF-1R .
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in DPPH) improve stability but may reduce solubility, whereas methyl groups (as in the target compound) balance lipophilicity and bioavailability .

Physicochemical Properties

The table below compares molecular weights, melting points, and solubility trends:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Hydrochloride Form) Reference
Target Compound ~379.3 (calc.) Not reported High (HCl salt) -
DPPH 353.2 Not reported Moderate (neutral form)
PQ401 397.8 268–287 Low (neutral form)
MT-29 445.9 Not reported Low (neutral form)
Key Observations:
  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like PQ401 or MT-27.
  • Higher molecular weight in MT-29 correlates with reduced solubility, emphasizing the importance of salt formation for bioavailability.
Anticancer Potential:
  • PQ401: Inhibits IGF-1R with IC₅₀ values in the nanomolar range, showing promise in breast and prostate cancer models .
Antioxidant/Cytotoxicity Modulation:
  • MT-29 : Modulates cytotoxicity via indole-mediated pathways, though mechanisms remain unclear .

Biological Activity

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride has the following chemical structure:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}Cl
  • Molecular Weight : 336.82 g/mol
  • CAS Number : 2361635-80-3

Mechanisms of Biological Activity

  • Antioxidant Activity : Research indicates that compounds with quinoline structures often exhibit significant antioxidant properties. The hydrazide functional group may enhance this activity by stabilizing free radicals, thus preventing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride demonstrates antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : Some derivatives of quinoline have shown promise in cancer therapy by inducing apoptosis in cancer cells. This compound may similarly activate apoptotic pathways through mitochondrial dysfunction, although detailed studies are required to confirm this effect.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines

Detailed Research Findings

  • Antioxidant Studies :
    • A study conducted on similar hydrazide compounds demonstrated a reduction in reactive oxygen species (ROS) levels when exposed to the compound, suggesting its potential as an antioxidant agent .
  • Antimicrobial Activity :
    • In vitro tests revealed that N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
  • Cancer Cell Apoptosis :
    • A recent investigation into the compound's effects on human cancer cell lines showed that it could induce apoptosis via the intrinsic pathway, characterized by the release of cytochrome c from mitochondria and activation of caspases .

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